REACTION_CXSMILES
|
[CH:1]([C:4]1[CH:5]=[C:6]([CH:8]=[CH:9][CH:10]=1)[NH2:7])([CH3:3])[CH3:2].C(N(CC)CC)C.[F:18][C:19]([F:30])([F:29])[C:20]1[CH:28]=[CH:27][CH:26]=[CH:25][C:21]=1[C:22](Cl)=[O:23]>C1COCC1>[CH:1]([C:4]1[CH:5]=[C:6]([CH:8]=[CH:9][CH:10]=1)[NH:7][C:22](=[O:23])[C:21]1[CH:25]=[CH:26][CH:27]=[CH:28][C:20]=1[C:19]([F:18])([F:29])[F:30])([CH3:3])[CH3:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)C=1C=C(N)C=CC1
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.54 g
|
Type
|
reactant
|
Smiles
|
FC(C1=C(C(=O)Cl)C=CC=C1)(F)F
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
agitated
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A solution prepared
|
Type
|
ADDITION
|
Details
|
were dropwisely added
|
Type
|
STIRRING
|
Details
|
After agitating for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered
|
Type
|
DISTILLATION
|
Details
|
THF in the filtrate was distilled off under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
The residue was extracted by benzene
|
Type
|
WASH
|
Details
|
rinsed with 3N-HCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The benzene layer was dried
|
Type
|
ADDITION
|
Details
|
by adding anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
benzene was distilled off under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C=1C=C(NC(C2=C(C=CC=C2)C(F)(F)F)=O)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |